molecular formula C14H20BrNO3S B2881387 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide CAS No. 1396870-88-4

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide

Cat. No. B2881387
CAS RN: 1396870-88-4
M. Wt: 362.28
InChI Key: IMHAOOVTWZIIDZ-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide can induce cell death in cancer cells and inhibit the growth of various microbes. It has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide in lab experiments is its potential to target multiple diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Future research on 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide could focus on further understanding its mechanism of action and potential side effects. Additionally, it could be studied for its potential use in combination therapies for various diseases. Furthermore, it could be studied for its potential use in drug delivery systems.

Synthesis Methods

The synthesis of 2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide involves the reaction of 5-methoxy-2-nitrobenzoic acid with 2-bromo-2-methyl-4-(methylthio)butanol in the presence of a base. The resulting intermediate is then treated with thionyl chloride to obtain the final product.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3S/c1-14(18,6-7-20-3)9-16-13(17)11-8-10(19-2)4-5-12(11)15/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHAOOVTWZIIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=C(C=CC(=C1)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methoxybenzamide

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